molecular formula C14H17N3O3S B2716769 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-2-phenylmorpholine CAS No. 1797612-59-9

4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-2-phenylmorpholine

Cat. No.: B2716769
CAS No.: 1797612-59-9
M. Wt: 307.37
InChI Key: LOIHFJBCDIIROF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-2-phenylmorpholine is a chemical compound that features a morpholine ring substituted with a phenyl group and a sulfonyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-2-phenylmorpholine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic conditions.

    Sulfonylation: The pyrazole ring is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the morpholine ring: This involves the reaction of diethanolamine with a suitable halide under basic conditions.

    Coupling: The final step involves coupling the sulfonylated pyrazole with the phenyl-substituted morpholine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-2-phenylmorpholine can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to remove the sulfonyl group, although this may require harsh conditions.

    Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Conditions vary depending on the specific substitution but may include the use of halides, acids, or bases.

Major Products

    Oxidation: Products may include further oxidized sulfonyl derivatives.

    Reduction: Products may include desulfonylated derivatives.

    Substitution: Products will vary depending on the substituents introduced.

Scientific Research Applications

4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-2-phenylmorpholine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its ability to interact with biological targets.

    Biological Studies: The compound can be used to study enzyme inhibition and receptor binding.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-1H-pyrazol-4-yl)morpholine
  • 4-(1-methyl-1H-pyrazol-4-yl)benzenesulfonamide
  • 4-(1-methyl-1H-pyrazol-4-yl)phenylsulfonyl chloride

Uniqueness

4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-2-phenylmorpholine is unique due to the combination of its morpholine, pyrazole, and sulfonyl groups, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and potential therapeutic applications.

Properties

IUPAC Name

4-(1-methylpyrazol-4-yl)sulfonyl-2-phenylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-16-10-13(9-15-16)21(18,19)17-7-8-20-14(11-17)12-5-3-2-4-6-12/h2-6,9-10,14H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIHFJBCDIIROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.